molecular formula C17H18N2O3 B10890578 (2Z)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)prop-2-en-1-one

(2Z)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)prop-2-en-1-one

Cat. No.: B10890578
M. Wt: 298.34 g/mol
InChI Key: ICSYSGYUHTUKFR-XQRVVYSFSA-N
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Description

(Z)-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE is a synthetic organic compound that belongs to the class of propenones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE typically involves the following steps:

    Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazines with 1,3-diketones.

    Coupling of the Rings: The final step involves coupling the benzodioxin and pyrazole rings through a propenone linkage, often using aldol condensation reactions under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the propenone linkage.

    Reduction: Reduction reactions can target the carbonyl group in the propenone moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are employed under various conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science: Its unique structure makes it a candidate for the development of novel materials.

Biology

    Biological Probes: It can be used as a probe to study biological processes due to its potential interactions with biomolecules.

Medicine

    Drug Development: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug development.

Industry

    Polymer Synthesis: It can be used as a monomer or additive in the synthesis of polymers with specific properties.

Mechanism of Action

The mechanism by which (Z)-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzodioxin and pyrazole rings may facilitate binding to these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE: The E-isomer of the compound.

    1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPAN-1-ONE: A similar compound with a saturated propenone linkage.

Uniqueness

The Z-configuration of the propenone linkage in (Z)-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE imparts unique chemical and biological properties compared to its E-isomer and other similar compounds.

Properties

Molecular Formula

C17H18N2O3

Molecular Weight

298.34 g/mol

IUPAC Name

(Z)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1-ethyl-5-methylpyrazol-4-yl)prop-2-en-1-one

InChI

InChI=1S/C17H18N2O3/c1-3-19-12(2)14(11-18-19)4-6-15(20)13-5-7-16-17(10-13)22-9-8-21-16/h4-7,10-11H,3,8-9H2,1-2H3/b6-4-

InChI Key

ICSYSGYUHTUKFR-XQRVVYSFSA-N

Isomeric SMILES

CCN1C(=C(C=N1)/C=C\C(=O)C2=CC3=C(C=C2)OCCO3)C

Canonical SMILES

CCN1C(=C(C=N1)C=CC(=O)C2=CC3=C(C=C2)OCCO3)C

Origin of Product

United States

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